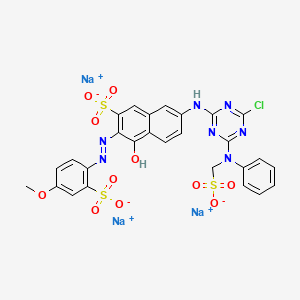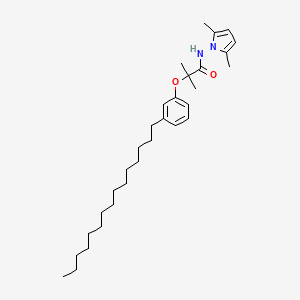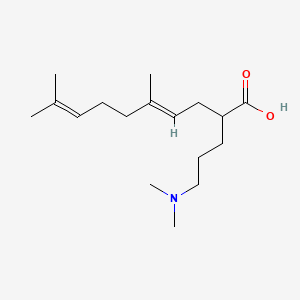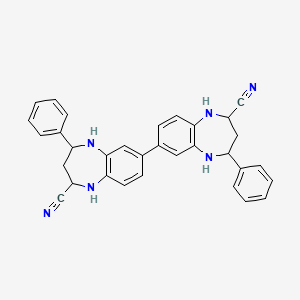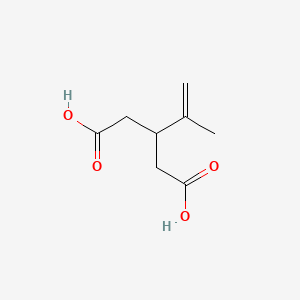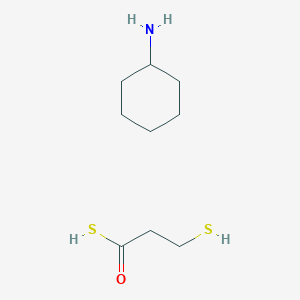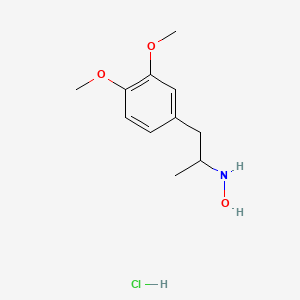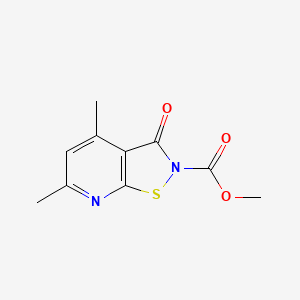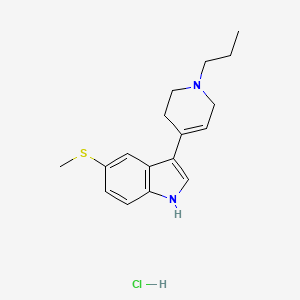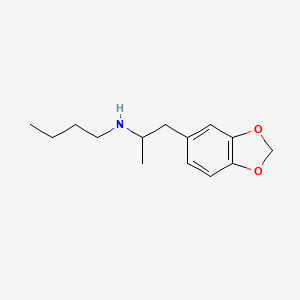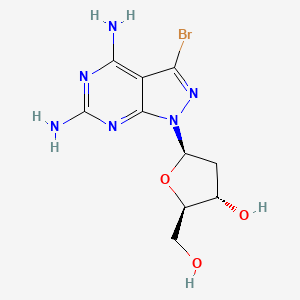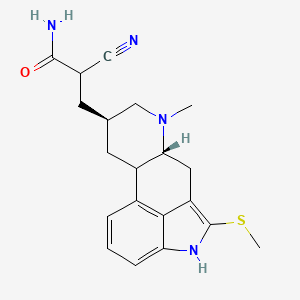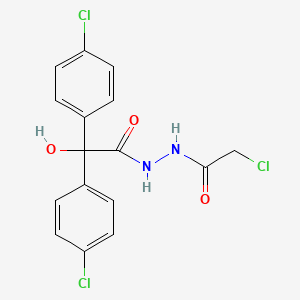
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of multiple functional groups, including a benzene ring, chloro substituents, and a hydrazide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzeneacetic Acid Derivative: The initial step involves the chlorination of benzeneacetic acid to introduce the chloro substituents.
Hydroxylation: The alpha position is hydroxylated to form the alpha-hydroxy derivative.
Hydrazide Formation: The hydroxylated compound is then reacted with chloroacetyl chloride in the presence of a base to form the hydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chloro substituents can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its hydrazide group, which is known to interact with various biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. This interaction is crucial for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-: Lacks the hydrazide group, making it less reactive in certain biological contexts.
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(acetyl)hydrazide: Similar structure but with an acetyl group instead of chloroacetyl, which may alter its reactivity and biological activity.
Uniqueness
The presence of the chloroacetyl hydrazide group in Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide makes it unique, providing distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
128156-79-6 |
|---|---|
Molecular Formula |
C16H13Cl3N2O3 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N'-(2-chloroacetyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide |
InChI |
InChI=1S/C16H13Cl3N2O3/c17-9-14(22)20-21-15(23)16(24,10-1-5-12(18)6-2-10)11-3-7-13(19)8-4-11/h1-8,24H,9H2,(H,20,22)(H,21,23) |
InChI Key |
SGDLEHABJJYDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)NNC(=O)CCl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


